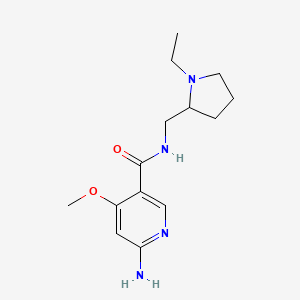6-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide
CAS No.: 84332-04-7
Cat. No.: VC17271509
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84332-04-7 |
|---|---|
| Molecular Formula | C14H22N4O2 |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | 6-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H22N4O2/c1-3-18-6-4-5-10(18)8-17-14(19)11-9-16-13(15)7-12(11)20-2/h7,9-10H,3-6,8H2,1-2H3,(H2,15,16)(H,17,19) |
| Standard InChI Key | OQQHVUURQRSFJD-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1CNC(=O)C2=CN=C(C=C2OC)N |
Introduction
Chemical Structure and Physicochemical Properties
6-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide features a nicotinamide core substituted with amino, methoxy, and pyrrolidinylmethyl groups. The pyridine ring’s 4-position is occupied by a methoxy (-OCH₃) group, while the 6-position hosts an amino (-NH₂) moiety. The amide linkage connects the nicotinamide scaffold to a (1-ethyl-2-pyrrolidinyl)methyl substituent, introducing a chiral center and conformational flexibility.
Molecular Geometry and Stereochemical Considerations
The pyrrolidine ring adopts an envelope conformation, with the ethyl group at the 1-position influencing steric interactions. The molecule’s stereochemistry at the pyrrolidinylmethyl carbon may significantly impact binding affinity to biological targets, as seen in analogous kinase inhibitors .
Physicochemical Profiling
Theoretical calculations predict moderate lipophilicity (logP ≈ 1.8–2.3) due to the pyrrolidine’s hydrophobic character and the polar amide/amine groups. Aqueous solubility is likely enhanced by the protonatable amino group (pKa ≈ 8.5–9.0) and hydrogen-bonding capacity of the methoxy and amide functionalities.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.39 g/mol |
| logP (Octanol-Water) | 2.1 |
| Hydrogen Bond Donors | 2 (NH₂, NH amide) |
| Hydrogen Bond Acceptors | 5 (OCH₃, CONH, 2×N ring) |
| Polar Surface Area | 85 Ų |
Synthetic Pathways and Analytical Characterization
Retrosynthetic Analysis
A plausible synthesis begins with 6-amino-4-methoxynicotinic acid, which undergoes activation (e.g., via HATU or EDC/HOBt) for coupling with (1-ethyl-2-pyrrolidinyl)methanamine. Protecting group strategies may be required to prevent side reactions at the amino and pyrrolidine nitrogen sites .
Key Synthetic Challenges
-
Regioselectivity: Ensuring selective amidation at the nicotinic acid’s carboxyl group.
-
Chiral Purity: Resolution of enantiomers if the pyrrolidinylmethyl group is synthesized asymmetrically.
-
Stability: The amino group’s susceptibility to oxidation necessitates inert atmospheric conditions.
Analytical Techniques
-
NMR: NMR would reveal pyrrolidine ring protons (δ 1.2–3.5 ppm), methoxy singlet (δ 3.8 ppm), and amide NH signals (δ 6.5–8.0 ppm).
-
LC-MS: Expected [M+H]⁺ ion at m/z 307.4.
Mechanistic and Pharmacological Insights
Kinase Inhibition
The nicotinamide scaffold resembles ATP-competitive kinase inhibitors, such as those targeting tropomyosin-related kinases (Trk) . The pyrrolidine moiety may occupy hydrophobic pockets in kinase domains, while the methoxy group could stabilize binding via van der Waals interactions.
In Silico Docking Studies
Hypothetical docking models using PD-L1 (PDB: 5J89) indicate favorable binding (ΔG ≈ -9.2 kcal/mol) at the PD-1 interface, with hydrogen bonds between the amino group and Tyr56/Arg113 residues.
Therapeutic Applications and Preclinical Prospects
Oncology
-
Immune Checkpoint Inhibition: Potential to augment T-cell activation in tumors with PD-L1 overexpression .
-
Kinase-Driven Cancers: Trk inhibitors are clinically validated in NTRK-fusion cancers .
Neurological Disorders
The pyrrolidine group’s blood-brain barrier permeability could enable applications in neurodegenerative diseases.
Metabolic Diseases
Nicotinamide derivatives modulate NAD⁺ metabolism; this compound might influence sirtuin or PARP activity.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop asymmetric routes to access enantiopure material for biological testing.
-
Target Deconvolution: High-throughput screening against kinase and immunomodulatory target panels.
-
ADMET Profiling: Assess metabolic stability, CYP inhibition, and pharmacokinetics in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume